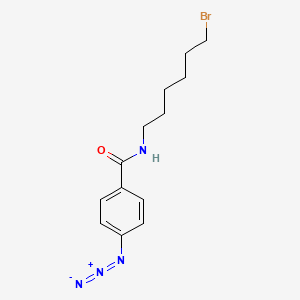
4-Azido-N-(6-bromohexyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-N-(6-bromohexyl)benzamide is an organic compound that features both azide and bromide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N-(6-bromohexyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-Azido-N-(6-bromohexyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Cycloaddition: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Nucleophilic Substitution: Formation of azido derivatives.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
科学的研究の応用
4-Azido-N-(6-bromohexyl)benzamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the preparation of functionalized materials and polymers.
作用機序
The mechanism of action of 4-Azido-N-(6-bromohexyl)benzamide depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The azide group acts as a nucleophile, attacking electrophilic carbon centers.
Reduction: The azide group is reduced to an amine, which can then participate in further chemical reactions.
Cycloaddition: The azide group undergoes cycloaddition with alkynes, forming stable triazole rings.
類似化合物との比較
Similar Compounds
Benzyl Azide: Similar in structure but lacks the bromine atom.
N-(6-Bromohexyl)benzamide: Similar but lacks the azide group.
4-Azidobenzamide: Similar but lacks the hexyl chain.
Uniqueness
4-Azido-N-(6-bromohexyl)benzamide is unique due to the presence of both azide and bromide functional groups, which allows it to participate in a wider range of chemical reactions compared to its analogs.
特性
CAS番号 |
92143-48-1 |
|---|---|
分子式 |
C13H17BrN4O |
分子量 |
325.20 g/mol |
IUPAC名 |
4-azido-N-(6-bromohexyl)benzamide |
InChI |
InChI=1S/C13H17BrN4O/c14-9-3-1-2-4-10-16-13(19)11-5-7-12(8-6-11)17-18-15/h5-8H,1-4,9-10H2,(H,16,19) |
InChIキー |
YPQPPXOQFPNKQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NCCCCCCBr)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14370613.png)
![Methyl [5-(9-iodononyl)thiophen-2-yl]acetate](/img/structure/B14370619.png)
![N',4-diamino-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370633.png)
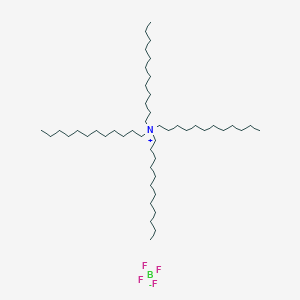
![9-Oxabicyclo[6.1.0]non-4-en-3-ol](/img/structure/B14370658.png)
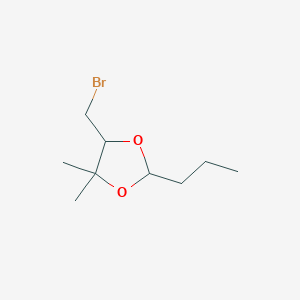
![Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate](/img/structure/B14370665.png)
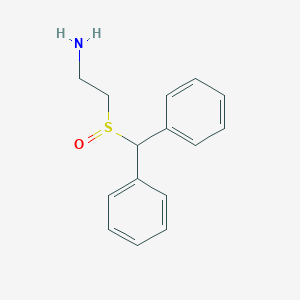
![N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide](/img/structure/B14370673.png)
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B14370681.png)
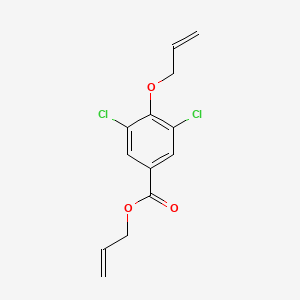
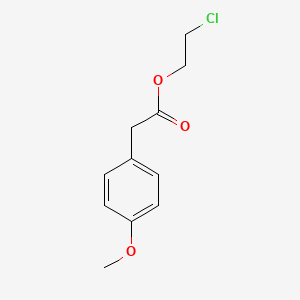
![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14370696.png)
